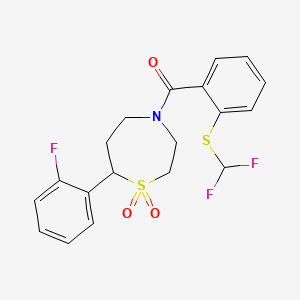

(2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

説明

The compound (2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone features a complex architecture combining sulfur-containing heterocycles and fluorinated aromatic groups. Key structural attributes include:

- 1,4-Thiazepan Core: A seven-membered ring containing sulfur and nitrogen atoms, oxidized to a sulfone (1,1-dioxido group), enhancing polarity and metabolic stability.

- 2-Fluorophenyl Substituent: Attached to the thiazepan ring, this group likely improves binding affinity through hydrophobic and electronic interactions.

- Difluoromethylthio-Phenyl Moiety: The (difluoromethyl)thio group (-SCF2H) on the phenyl ring contributes to lipophilicity and resistance to oxidative metabolism due to fluorine’s electronegativity.

特性

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO3S2/c20-15-7-3-1-5-13(15)17-9-10-23(11-12-28(17,25)26)18(24)14-6-2-4-8-16(14)27-19(21)22/h1-8,17,19H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIYEASYGOQMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone , with the molecular formula and a molecular weight of 393.51 g/mol, is a novel chemical entity that has garnered interest for its potential biological activities. The unique structural features of this compound, including the difluoromethylthio group and the thiazepan ring, suggest possible interactions with various biological targets.

Preliminary studies indicate that this compound may exhibit enzyme inhibition and receptor modulation :

- Enzyme Inhibition : The difluoromethylthio group enhances metabolic stability and binding affinity to enzymes involved in metabolic pathways, potentially impacting cancer and inflammatory processes.

- Receptor Modulation : The compound may interact with cell surface receptors, influencing cellular signaling pathways that are critical in disease states.

Anticancer Activity

Research has indicated that compounds with similar structural motifs have shown promising anticancer activity. A study published in PubChem suggests that derivatives of thiazepan compounds can inhibit tumor growth by targeting specific oncogenic pathways. The precise mechanism by which our compound operates remains to be fully elucidated, but its structural similarities to known anticancer agents warrant further investigation.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . Given the presence of sulfur and fluorine in its structure, it is plausible that this compound may exhibit similar properties.

Comparative Biological Activity Table

類似化合物との比較

Structural Analog 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Key Features :

- Triazole Core : A 1,2,4-triazole ring with a thioether linkage.

- Sulfonyl Group : Phenylsulfonyl substituent increases polarity.

- Fluorinated Aromatic Rings : 2,4-Difluorophenyl and phenyl groups enhance lipophilicity and target binding.

Comparison with Target Compound :

Functional Implications :

- The triazole derivative’s smaller ring system may confer higher metabolic lability compared to the thiazepan core, which benefits from sulfone stabilization.

- Both compounds utilize fluorinated aryl groups for enhanced binding, but the target’s difluoromethylthio group offers unique steric and electronic properties.

Structural Analog 2: (4-Ethylphenyl)[7-fluoro-1,1-dioxido-4-(3-methylphenyl)-4H-benzo[b][1,4]thiazin-2-yl]methanone

Key Features :

- Benzothiazine Core : A fused bicyclic system with a sulfone group.

- Fluorine and Ethyl Substituents : 7-Fluoro and 4-ethylphenyl groups modulate solubility and target interactions.

Comparison with Target Compound :

Functional Implications :

- The benzothiazine’s fused ring system may improve planar stacking interactions with aromatic protein residues, whereas the thiazepan’s flexibility could enhance conformational adaptability.

- The ethyl group in increases lipophilicity but lacks the electronic effects of fluorine in the target compound’s SCF2H group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。